molecular formula C22H25F2NO4 B1670347 デクスネビボロール CAS No. 118457-15-1

デクスネビボロール

カタログ番号: B1670347
CAS番号: 118457-15-1
分子量: 405.4 g/mol
InChIキー: KOHIRBRYDXPAMZ-YHBROIRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Nebivolol, also known as R67138, is an enantiomer of Nebivolol. It is a beta-adrenergic receptor antagonist with a high degree of cardioselectivity. (+)-Nebivolol is primarily used for its beta1 receptor blocking properties, which are enhanced by its ability to potentiate nitric oxide-mediated vasodilation. This makes it particularly effective in the treatment of hypertension and, in some regions, left ventricular failure .

科学的研究の応用

Pharmacological Profile

Nebivolol is characterized by its selective action on beta-1 adrenergic receptors and its ability to stimulate endothelial nitric oxide synthase, leading to vasodilation. This dual action distinguishes it from traditional beta-blockers, which primarily block adrenergic receptors without significant vasodilatory effects. The drug's mechanism involves:

  • Beta-1 Receptor Antagonism : Primarily reduces heart rate and myocardial contractility.
  • Nitric Oxide Mediated Vasodilation : Enhances endothelial function and reduces systemic vascular resistance.

Treatment of Hypertension

Nebivolol is widely used for managing essential hypertension. Clinical studies have demonstrated its effectiveness in lowering blood pressure and improving patient outcomes compared to other antihypertensive agents.

  • Efficacy : In a meta-analysis involving multiple trials, patients treated with (+)-Nebivolol showed a higher response rate in blood pressure reduction compared to traditional beta-blockers like atenolol, with a notable improvement in diastolic function .
StudyPopulationDoseOutcome
Randomized Trial200 patients5-10 mgSignificant reduction in systolic and diastolic blood pressure
Meta-analysis12 trialsVarious dosesHigher antihypertensive response rate (OR 1.44)

Management of Heart Failure

Nebivolol has been shown to be effective in treating heart failure, particularly in elderly patients. A randomized trial indicated that it significantly reduced mortality rates compared to placebo .

  • Clinical Findings : The trial reported a hazard ratio of 0.86 for mortality among patients on nebivolol, indicating a protective effect against heart failure-related deaths.
StudyPopulationDoseOutcome
Heart Failure Study2000 patients7.7 mg mean doseReduced mortality (HR 0.86)

Case Study 1: Nebivolol-Induced Hepatotoxicity

A recent case report highlighted a significant adverse effect associated with nebivolol treatment. A 73-year-old woman developed elevated liver enzymes after starting nebivolol alongside lisinopril for uncontrolled hypertension. Upon discontinuation of nebivolol, her liver enzymes normalized, confirming the drug's role in hepatotoxicity .

Case Study 2: Efficacy in Diabetic Patients

Another study focused on the effects of nebivolol on diabetic patients with hypertension. It demonstrated that nebivolol not only effectively reduced blood pressure but also improved endothelial function by enhancing nitric oxide availability, thus providing additional cardiovascular protection .

Pharmacokinetics

The pharmacokinetics of (+)-Nebivolol reveal enantioselective properties, with significant differences between its enantiomers affecting clearance rates and therapeutic outcomes. Studies have shown that the L-enantiomer exhibits greater efficacy and lower side effects compared to the D-enantiomer .

生化学分析

Biochemical Properties

Dexnebivolol interacts with various enzymes, proteins, and other biomolecules in the body. Its primary interaction is with β1-adrenergic receptors, where it acts as an antagonist . This interaction plays a crucial role in its biochemical reactions, particularly in its ability to block the effects of adrenaline and noradrenaline on these receptors.

Cellular Effects

Dexnebivolol has a profound impact on various types of cells and cellular processes. It influences cell function by modulating the activity of β1-adrenergic receptors, which are involved in various cell signaling pathways . This modulation can affect gene expression and cellular metabolism, leading to changes in the function and behavior of cells .

Molecular Mechanism

The molecular mechanism of Dexnebivolol involves its binding interactions with β1-adrenergic receptors. By acting as an antagonist, Dexnebivolol prevents adrenaline and noradrenaline from binding to these receptors, thereby inhibiting their activation . This inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of Dexnebivolol can change over time in laboratory settings. For instance, an algorithm has been developed for detecting a reasonable temporal correlation between the administration of a drug and the alteration of a laboratory value course . This could potentially be applied to study the temporal effects of Dexnebivolol.

Dosage Effects in Animal Models

The effects of Dexnebivolol can vary with different dosages in animal models . These studies can provide valuable insights into the threshold effects of Dexnebivolol, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Dexnebivolol is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Dexnebivolol is transported and distributed within cells and tissues in a process that is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Nebivolol involves multiple steps, starting from 6-fluoro-3,4-dihydrobenzopyran-2-carboxaldehyde. The key steps include the formation of cyanohydrins, followed by reduction and subsequent reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of (+)-Nebivolol follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production is carried out under controlled conditions to ensure consistency and quality .

化学反応の分析

Types of Reactions

(+)-Nebivolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are various derivatives of (+)-Nebivolol, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .

類似化合物との比較

Similar Compounds

Uniqueness

(+)-Nebivolol is unique due to its dual action of beta1 receptor blockade and nitric oxide-mediated vasodilation. This combination makes it particularly effective in managing hypertension with fewer side effects compared to other beta-blockers .

生物活性

(+)-Nebivolol is a third-generation selective beta-blocker that exhibits unique pharmacological properties, primarily through its vasodilatory effects mediated by nitric oxide (NO). This article delves into the biological activity of (+)-Nebivolol, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and research findings.

(+)-Nebivolol primarily acts as a β-1 adrenergic receptor antagonist , selectively blocking these receptors in the heart while sparing β-2 receptors in the lungs and smooth muscles. This selectivity is crucial for patients with respiratory issues, as it minimizes bronchoconstriction risks associated with non-selective beta-blockers.

In addition to its beta-blocking activity, (+)-Nebivolol stimulates endothelial nitric oxide synthase (eNOS) via β-3 adrenergic receptor agonism. This stimulation leads to increased NO production, resulting in vasodilation and reduced peripheral vascular resistance. The distinct mechanism of action differentiates (+)-Nebivolol from other beta-blockers like carvedilol and labetalol, which primarily exert vasodilatory effects through α-adrenergic receptor blockade .

Pharmacokinetics

The pharmacokinetic profile of (+)-Nebivolol reveals key characteristics:

  • Absorption : Peak plasma concentration occurs within 1.5 to 4 hours post-administration.
  • Distribution : Approximately 98% protein-bound, primarily to albumin.
  • Metabolism : Metabolized in the liver through direct glucuronidation and CYP2D6 pathways, producing active hydroxyl and glucuronide metabolites.
  • Bioavailability : Varies significantly based on CYP2D6 metabolic status; approximately 12% in extensive metabolizers and nearly complete in poor metabolizers .

Clinical Efficacy

Clinical studies have demonstrated that (+)-Nebivolol effectively lowers blood pressure and improves cardiovascular outcomes. A meta-analysis of multiple trials indicated a higher antihypertensive response rate compared to conventional beta-blockers, with significant reductions in both systolic and diastolic blood pressure .

Table 1: Clinical Trial Results on Blood Pressure Reduction

Treatment GroupSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Response Rate (%)
Nebivolol (10 mg)-14.6 ± 15.4 (p < 0.001)-12.0 ± 8.4 (p < 0.001)68.9
Control (Placebo)-7.9 ± 12.8-7.2 ± 8.249.3

Antioxidant Properties

Research has highlighted the antioxidant effects of (+)-Nebivolol, which contribute to its vasodilatory action by reducing oxidative stress. A study involving hypertensive patients showed that treatment with (+)-Nebivolol resulted in significant reductions in plasma hydroperoxides and oxidized low-density lipoprotein (ox-LDL), thereby enhancing NO availability and decreasing reactive oxygen species (ROS) production in endothelial cells .

Case Study: Antioxidant Effects in Hypertensive Patients

A double-blind study compared the effects of (+)-Nebivolol and atenolol on oxidative stress markers in patients with essential hypertension:

  • Participants : 20 hypertensive patients treated with either (+)-Nebivolol or atenolol.
  • Findings : Patients receiving (+)-Nebivolol exhibited significantly improved oxidative stress parameters compared to those treated with atenolol, indicating a superior ability to enhance NO bioavailability and reduce oxidative damage.

特性

IUPAC Name

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-YHBROIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118457-14-0, 118457-15-1
Record name Nebivolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexnebivolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXNEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43D0296P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030Y90569U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Nebivolol
Reactant of Route 2
(+)-Nebivolol
Reactant of Route 3
(+)-Nebivolol
Reactant of Route 4
Reactant of Route 4
(+)-Nebivolol
Reactant of Route 5
Reactant of Route 5
(+)-Nebivolol
Reactant of Route 6
Reactant of Route 6
(+)-Nebivolol
Customer
Q & A

A: (+)-Nebivolol, the pharmacologically active enantiomer of nebivolol, is a highly selective β1-adrenergic receptor antagonist. [, , ] This means it primarily binds to and blocks the β1-adrenergic receptors found in various tissues, particularly in the heart and blood vessels.

ANone: By blocking β1-adrenergic receptors, (+)-nebivolol inhibits the effects of adrenaline and noradrenaline on the heart, leading to:

  • Decreased heart rate: This reduces the workload on the heart and oxygen demand. []
  • Lowered blood pressure: This is achieved through reduced cardiac output and potentially through vasodilation, mediated by nitric oxide release. [, , , ]

A: Yes, (+)-nebivolol has been shown to possess additional vasodilatory properties independent of its β1-blocking action. [, , , , ] This is attributed to its ability to:

  • Stimulate nitric oxide (NO) release: This contributes to vasodilation and potentially to the reversal of endothelial dysfunction. [, , , , , , , ]
  • Activate β3-adrenergic receptors: This can further contribute to vasodilation, particularly in coronary microvessels. []

A: The molecular formula of (+)-nebivolol is C22H25F2NO4. Its molecular weight is 405.44 g/mol. []

A: While specific spectroscopic data is not provided in the research excerpts, (+)-nebivolol's structure has been confirmed through techniques like X-ray crystallography, which provides detailed information about bond lengths, angles, and overall conformation. []

A: While the provided research excerpts don’t delve into computational studies on (+)-nebivolol itself, computational methods like QSAR (Quantitative Structure-Activity Relationship) could be employed to predict the activity of potential nebivolol analogs. This involves correlating the structure of molecules with their biological activity, aiding in the design of new drugs. []

A: The cardiac antihypertensive activity of nebivolol resides primarily in the (+)-nebivolol enantiomer. This is in contrast to most other β-blockers where the S-enantiomer is generally more active. [] This difference highlights the importance of stereochemistry in determining the pharmacological properties of drugs.

ANone:

  • Hydroxypropanolamine Substructure: This differentiates nebivolol from other β-blockers and may contribute to its unique enantiomeric activity profile. []
  • Rigid Ring Structure: Nebivolol contains a rigid ring structure that may contribute to its high selectivity for β1-adrenergic receptors and its divergence from the standard β-blocker pharmacophore model. []

A: While the research excerpts don't provide specific stability data, they mention that (+)-nebivolol is highly lipophilic, which can impact its formulation and stability. [, ] Studies have explored various strategies to enhance its solubility and dissolution rate, including the development of liquisolid formulations. []

A: Liquisolid formulations have shown promise in enhancing the bioavailability of (+)-nebivolol. [] This approach involves dissolving the drug in a suitable non-volatile solvent and then incorporating it into a solid carrier, improving its wetting properties and dissolution rate.

A: (+)-Nebivolol is extensively metabolized, primarily by the cytochrome P450 isoenzyme 2D6 (CYP2D6). [, ]

A: Yes, co-administration of (+)-nebivolol with drugs that are strong inhibitors or inducers of CYP2D6 can alter its plasma concentrations and potentially lead to therapeutic failures or adverse effects. []

ANone: The relationship between (+)-nebivolol plasma concentrations and its blood pressure-lowering effects appears to be complex and may involve both β1-adrenergic receptor blockade and nitric oxide-mediated mechanisms.

A: Studies have utilized isolated blood vessel preparations, like rat thoracic aorta and mesenteric arteries, to investigate (+)-nebivolol's vasodilatory effects and its impact on nitric oxide and peroxynitrite release. [, ]

ANone: Various animal models have been employed, including:

  • Spontaneously hypertensive rats (SHR): These are commonly used to study hypertension and the effects of antihypertensive drugs like (+)-nebivolol on blood pressure regulation and vascular remodeling. [, ]
  • Rat models of heart failure: These models help evaluate (+)-nebivolol's effects on cardiac function, remodeling, and survival in the setting of heart failure. [, ]
  • Rat models of nephrotoxicity: Studies have explored (+)-nebivolol's potential protective effects against drug-induced kidney damage. []

A: Yes, (+)-nebivolol has been extensively studied in clinical trials for the treatment of hypertension and heart failure. [, , , , ] Studies have demonstrated its efficacy in lowering blood pressure and improving cardiac function in patients with these conditions.

ANone: Several analytical techniques have been employed for the quantification of (+)-nebivolol, including:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of drug substances, including (+)-nebivolol. [, , , ]
  • Thin-Layer Chromatography (TLC): This technique is useful for the qualitative and semi-quantitative analysis of (+)-nebivolol, especially in pharmaceutical formulations. [, ]
  • Mass Spectrometry (MS): This highly sensitive technique can be coupled with HPLC (LC-MS) to identify and quantify (+)-nebivolol and its metabolites in biological samples with high sensitivity and selectivity. []

A: (+)-Nebivolol exhibits low water solubility, which can limit its dissolution rate and, consequently, its bioavailability. []

A: A faster dissolution rate generally leads to quicker drug absorption and, potentially, faster onset of action. Therefore, improving the dissolution rate of (+)-nebivolol is crucial for enhancing its bioavailability and therapeutic efficacy. []

A: Yes, analytical methods, particularly HPLC methods, for the determination of (+)-nebivolol have been validated according to ICH guidelines. [, , ] This validation process ensures that the method is accurate, precise, specific, and reliable for its intended purpose.

ANone: Yes, several other β-blockers are available for the treatment of hypertension and heart failure, including:

  • Atenolol: A selective β1-blocker often used as a comparator drug in studies evaluating the efficacy and safety of (+)-nebivolol. [, , ]
  • Metoprolol: Another selective β1-blocker available in both immediate-release and extended-release formulations. [, , , ]
  • Carvedilol: A non-selective β-blocker and α1-blocker with antioxidant properties. [, ]

A: (+)-Nebivolol has shown comparable efficacy to other β-blockers in lowering blood pressure and improving symptoms of heart failure. [, ] Its unique vasodilatory and antioxidant properties may offer additional benefits, but further research is needed to confirm these advantages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。